molecular formula C17H10ClN5O3 B2861511 5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251619-37-0

5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No. B2861511
M. Wt: 367.75
InChI Key: ZBOONOJLFWNQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H10ClN5O3 and its molecular weight is 367.75. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Evaluation

Research has shown that derivatives similar to "5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole" exhibit significant antimicrobial activity. For example, compounds containing 1,3,4-oxadiazole moieties have been synthesized and screened for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating potency against tested microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Kapadiya et al., 2020).

Nematocidal Activities

In agricultural research, novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Some of these compounds showed good activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022).

Photolysis and Chemical Reactions

Research into the photolysis of 1,3,4-oxadiazoles in alcohols has revealed interesting chemical reactions, such as the heterolytic addition of alcohols to the C=N bond of oxadiazole. This leads to the production of various compounds, demonstrating the compound's relevance in organic synthesis and material science (Tsuge et al., 1977).

Corrosion Inhibition

Compounds featuring 1,3,4-oxadiazole structures have also been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. This research highlights the compound's potential application in developing corrosion inhibitors for industrial applications (Ammal et al., 2018).

Anticancer Potential

Some 1,2,4-oxadiazole derivatives have been discovered as novel apoptosis inducers with potential as anticancer agents. These compounds have shown activity against several cancer cell lines, indicating their relevance in cancer research and therapy development (Zhang et al., 2005).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5O3/c18-11-2-1-3-12(7-11)23-8-13(20-22-23)16-19-17(26-21-16)10-4-5-14-15(6-10)25-9-24-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOONOJLFWNQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN(N=N4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

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